molecular formula C14H19NO B11886931 1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone CAS No. 88579-24-2

1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone

Cat. No.: B11886931
CAS No.: 88579-24-2
M. Wt: 217.31 g/mol
InChI Key: HXVMRSPZWJJPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with trimethyl groups and an ethanone moiety.

Preparation Methods

The synthesis of 1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst, followed by cyclization and subsequent functional group modifications. Industrial production methods often employ metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3, to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with enhanced aromaticity.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis. The compound activates antioxidant enzymes and NADPH-generating enzymes, leading to a reduction in oxidative stress and the inhibition of apoptotic processes .

Comparison with Similar Compounds

1-(1,4,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

88579-24-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(1,4,4-trimethyl-2,3-dihydroquinolin-6-yl)ethanone

InChI

InChI=1S/C14H19NO/c1-10(16)11-5-6-13-12(9-11)14(2,3)7-8-15(13)4/h5-6,9H,7-8H2,1-4H3

InChI Key

HXVMRSPZWJJPKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CCC2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.